molecular formula C10H13NO B13088598 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol

2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol

Katalognummer: B13088598
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: FYVFFEANXWIMHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrahydro-1H-1-benzazepin-7-ol is a heterocyclic compound that belongs to the class of benzazepines. This compound features a seven-membered ring fused to a benzene ring, with a hydroxyl group attached to the seventh position. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol can be achieved through various methods. One common approach involves the hydrogenation of benzazepines. For instance, the hydrogenation of 1,2,3,4-tetrahydroisoquinoline derivatives can yield the desired compound . Another method includes the ring expansion of naphthalene derivatives, which involves the use of reagents like methyl iodide and potassium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4,5-Tetrahydro-1H-1-benzazepin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzazepines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,3,4,5-Tetrahydro-1H-1-benzazepin-7-ol is unique due to its specific hydroxyl group positioning, which influences its reactivity and biological activity. This distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol

InChI

InChI=1S/C10H13NO/c12-9-4-5-10-8(7-9)3-1-2-6-11-10/h4-5,7,11-12H,1-3,6H2

InChI-Schlüssel

FYVFFEANXWIMHW-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC2=C(C1)C=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.